
4-Pyridinecarbamic acid, p-methoxybenzyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Pyridinecarbamic acid, p-methoxybenzyl ester is a chemical compound with the molecular formula C14H14N2O3 and a molecular weight of 258.27 g/mol . This compound is known for its applications in organic synthesis, particularly as a protecting group for alcohols and other nucleophilic functional groups .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarbamic acid, p-methoxybenzyl ester typically involves the reaction of 4-pyridinecarbamic acid with p-methoxybenzyl chloride in the presence of a base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) . The reaction proceeds via a nucleophilic substitution mechanism, where the base deprotonates the carbamic acid, making it a stronger nucleophile that can attack the electrophilic carbon in the p-methoxybenzyl chloride.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-Pyridinecarbamic acid, p-methoxybenzyl ester undergoes several types of chemical reactions, including:
Oxidation: The p-methoxybenzyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the p-methoxybenzyl group can yield p-methoxybenzaldehyde or p-methoxybenzoic acid, while reduction of the ester group can produce the corresponding alcohol.
科学的研究の応用
4-Pyridinecarbamic acid, p-methoxybenzyl ester has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols and other nucleophilic functional groups in organic synthesis.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: Utilized in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of 4-Pyridinecarbamic acid, p-methoxybenzyl ester primarily involves its role as a protecting group. The p-methoxybenzyl group protects alcohols by forming less reactive ethers, which can be selectively deprotected under oxidative conditions . This selective deprotection is facilitated by the electron-donating methoxy group, which stabilizes intermediary radicals and oxonium ions during the deprotection process.
類似化合物との比較
Similar Compounds
Benzyl esters: Similar to p-methoxybenzyl esters but lack the methoxy group, making them less reactive under oxidative conditions.
Tetrahydropyranyl (THP) ethers: Used as protecting groups for alcohols but require different deprotection conditions.
Trimethylsilyl (TMS) ethers: Another class of protecting groups for alcohols, but they are more sensitive to acidic conditions.
Uniqueness
4-Pyridinecarbamic acid, p-methoxybenzyl ester is unique due to its ability to be selectively deprotected under mild oxidative conditions, thanks to the electron-donating methoxy group. This property makes it particularly useful in complex organic synthesis where selective deprotection is crucial .
特性
CAS番号 |
4867-78-1 |
|---|---|
分子式 |
C14H14N2O3 |
分子量 |
258.27 g/mol |
IUPAC名 |
(4-methoxyphenyl)methyl N-pyridin-4-ylcarbamate |
InChI |
InChI=1S/C14H14N2O3/c1-18-13-4-2-11(3-5-13)10-19-14(17)16-12-6-8-15-9-7-12/h2-9H,10H2,1H3,(H,15,16,17) |
InChIキー |
WYSLOIGWNJRZDA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)COC(=O)NC2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


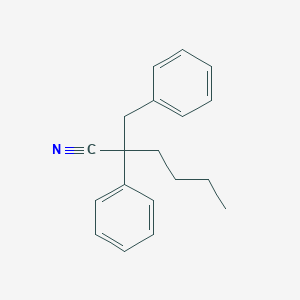
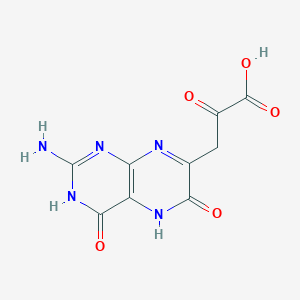
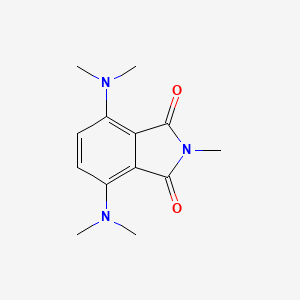

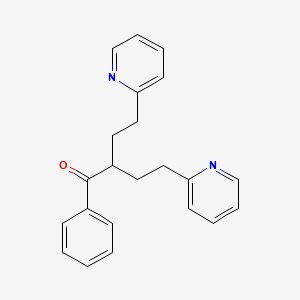
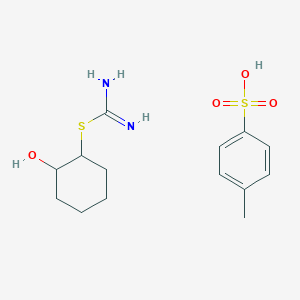
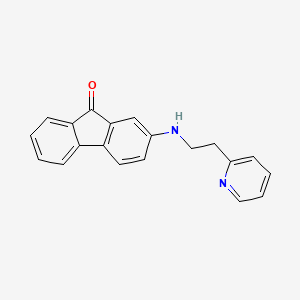
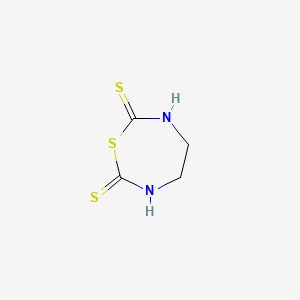

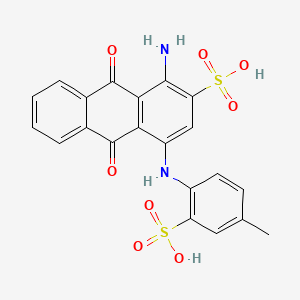

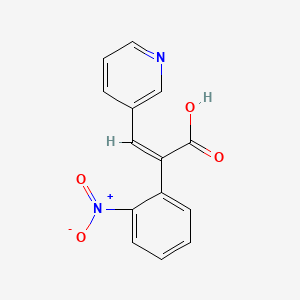
![5-[[4-[[4-[(2,4-Diamino-5-methylphenyl)diazenyl]-3-methyl-2-sulfophenyl]diazenyl]phenyl]diazenyl]-2-hydroxybenzoic acid](/img/structure/B14734075.png)

